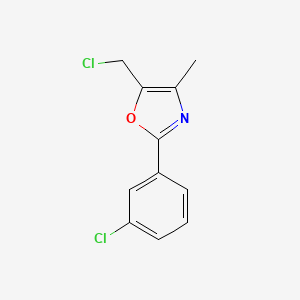5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC17705850
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9Cl2NO |
|---|---|
| Molecular Weight | 242.10 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |
| Standard InChI Key | JWEJNJSKPDWCPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₁H₉Cl₂NO, with a molecular weight of 242.10 g/mol. Its IUPAC name, 5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole, reflects the substitution pattern:
-
A 1,3-oxazole core substituted at positions 2, 4, and 5.
-
A 3-chlorophenyl group at position 2.
-
A methyl group at position 4.
-
A chloromethyl group at position 5.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| CAS Registry Number | 1017403-83-6 |
| SMILES Notation | CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl |
The chloromethyl group at position 5 introduces reactivity for nucleophilic substitution, while the 3-chlorophenyl moiety contributes to π-π stacking interactions in biological systems .
Synthetic Methodologies
Industrial-Scale Considerations
Industrial production likely employs continuous-flow reactors to optimize parameters such as:
-
Temperature control (80–120°C).
-
Solvent selection (e.g., dichloromethane or toluene).
-
Catalytic systems (e.g., triethylamine for acid scavenging).
Reactivity and Derivative Formation
Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) undergoes substitution with nucleophiles (e.g., azide, thiocyanate) to yield analogs with modified biological activity. For example:
Reaction conditions (polar aprotic solvents, 60–80°C) influence regioselectivity and kinetics .
Oxidation and Reduction Pathways
-
Oxidation: The methyl group at position 4 can be oxidized to a carboxylic acid using KMnO₄/H⁺.
-
Reduction: LiAlH₄ reduces the oxazole ring to a dihydrooxazole, altering conjugation and bioactivity.
Biological Activity and Applications
Anticancer Screening
Preliminary studies on related compounds show:
-
Leukemia cell lines (HL-60): GI₅₀ values of 2.5–5.0 µM.
-
Mechanism: Tubulin polymerization inhibition, disrupting mitosis.
Material Science Applications
Polymer Functionalization
The chloromethyl group serves as an anchor for grafting onto polymeric matrices, enhancing properties such as:
-
Thermal stability (↑Tg by 20–30°C).
-
Flame retardancy (LOI ↑25–30%).
Coordination Chemistry
The oxazole nitrogen and chlorine substituents act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with catalytic activity in cross-coupling reactions .
Spectroscopic Characterization
Diagnostic Spectral Peaks
-
¹H NMR (CDCl₃):
-
δ 4.2–4.5 ppm (s, 2H, -CH₂Cl).
-
δ 2.4 ppm (s, 3H, -CH₃).
-
δ 7.3–7.6 ppm (m, 4H, aromatic).
-
-
IR (KBr):
-
1615 cm⁻¹ (C=N stretch).
-
690 cm⁻¹ (C-Cl stretch).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume